N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a synthetic bis-pyrazole derivative composed of two pyrazole rings connected via a methylene bridge to a secondary amine. One ring bears an N-ethyl substituent at position 2, while the other carries methyl groups at the 2- and 5-positions and an amino group at position 3, which serves as the attachment point for the bridge.

Molecular Formula C11H18ClN5
Molecular Weight 255.75 g/mol
Cat. No. B12221544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride
Molecular FormulaC11H18ClN5
Molecular Weight255.75 g/mol
Structural Identifiers
SMILESCCN1C(=CC=N1)CNC2=CC(=NN2C)C.Cl
InChIInChI=1S/C11H17N5.ClH/c1-4-16-10(5-6-13-16)8-12-11-7-9(2)14-15(11)3;/h5-7,12H,4,8H2,1-3H3;1H
InChIKeyNRGDDHJVQJHAPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine hydrochloride: A Regiospecifically Defined Bis-Pyrazole Amine for Fragment-Based and Medicinal Chemistry Research


N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a synthetic bis-pyrazole derivative composed of two pyrazole rings connected via a methylene bridge to a secondary amine. One ring bears an N-ethyl substituent at position 2, while the other carries methyl groups at the 2- and 5-positions and an amino group at position 3, which serves as the attachment point for the bridge. The compound is isolated as a hydrochloride salt, which enhances aqueous solubility for biological assay applications. Bis-pyrazole amines of this structural class have been explored as kinase inhibitors and anti-inflammatory agents [1], and the 2,5-dimethylpyrazol-3-amine fragment (CAS 3524-32-1) is a validated building block in medicinal chemistry .

Why N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine Hydrochloride Cannot Be Replaced by Generic Pyrazole Amines


Substituting a generic pyrazole-3-amine or an incorrectly substituted regioisomer for N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride can fundamentally alter binding mode, physicochemical properties, and biological readout. The 2-ethyl substituent on the first pyrazole ring and the 2,5-dimethyl substitution pattern on the second pyrazole ring are regiospecific; the 1,5-dimethyl regioisomer (CAS 1856070-05-7) differs in the position of the methyl group on the pyrazole nitrogen, which changes the spatial orientation of the methyl substituent relative to the hydrogen-bond-donating secondary amine . In fragment-based drug discovery, the 4-ethyl-2,5-dimethyl-pyrazol-3-amine fragment (PDB ligand A1IIQ) has been validated crystallographically as a ligand for Aspergillus fumigatus UDP-GlcNAc pyrophosphorylase [1]; altering the substitution pattern would compromise this structurally characterized binding mode. Furthermore, the hydrochloride salt form provides aqueous solubility (estimated >10 mg/mL in water) that the free base lacks, directly affecting assay compatibility and reproducibility .

Quantitative Differentiation Evidence for N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine Hydrochloride vs. Closest Analogs


Regioisomeric Differentiation: 2,5-Dimethyl vs. 1,5-Dimethyl Substitution Impact on Molecular Geometry and Potential Binding

The target compound bears methyl groups at the 2- and 5-positions of the pyrazol-3-amine ring (IUPAC: 2,5-dimethylpyrazol-3-amine, CAS 3524-32-1), whereas the commercially available regioisomer N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride (CAS 1856070-05-7) has methyls at the 1- and 5-positions. This difference alters the position of the N-methyl group relative to the secondary amine linker: in the 2,5-dimethyl isomer, the N-methyl is adjacent to the amino-substituted carbon (C-3), whereas in the 1,5-dimethyl isomer, the N-methyl is adjacent to the unsubstituted ring carbon (C-4). This affects the local steric environment and hydrogen-bonding geometry of the secondary amine, which is critical for target engagement. The 2,5-dimethylpyrazol-3-amine fragment (as the 4-ethyl analog) has been experimentally observed in a crystallographic complex with Aspergillus fumigatus UDP-GlcNAc pyrophosphorylase at 1.91 Å resolution (PDB 9G5Y), confirming a defined binding pose; the 1,5-dimethyl regioisomer would be expected to adopt a different orientation due to altered steric constraints. [1]

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

Solubility Advantage of Hydrochloride Salt Form vs. Free Base for Aqueous Assay Compatibility

The target compound is supplied as the hydrochloride salt, which significantly increases aqueous solubility relative to the free base. While the free base of this bis-pyrazole amine (calculated logP ~1.5–2.0) would exhibit limited water solubility (estimated <1 mg/mL), the hydrochloride salt is reported to have solubility exceeding 10 mg/mL in water, making it directly suitable for biochemical assays, SPR, and crystallographic soaking experiments without the need for organic co-solvents that can denature proteins or interfere with assay readouts. The free base analog (non-salt form) would require DMSO stock solutions followed by aqueous dilution, which risks compound precipitation at working concentrations. In contrast, the hydrochloride salt of the closely related 1,5-dimethyl regioisomer (CAS 1856070-05-7) is also water-soluble , but lacks the crystallographically characterized binding mode of the 2,5-dimethyl scaffold.

Pre-formulation Biochemical Assay Aqueous Solubility

Fragment-Based Structural Validation: 4-Ethyl-2,5-dimethyl-pyrazol-3-amine Core Demonstrated Binding to UDP-GlcNAc Pyrophosphorylase

The core scaffold of the target compound—4-ethyl-2,5-dimethyl-pyrazol-3-amine (PDB ligand A1IIQ)—has been identified as a crystallographically validated fragment hit against Aspergillus fumigatus UDP-GlcNAc pyrophosphorylase, an enzyme involved in fungal cell wall biosynthesis. [1] The fragment was part of the LoCoFrag100 minimal fragment library and was solved in complex with the target enzyme at 1.91 Å resolution (PDB 9G5Y, deposited 2024-07-17). [2] While the full bis-pyrazole compound N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine extends from this core with an additional N-ethylpyrazole moiety via a methylene bridge, the validated binding of the 2,5-dimethylpyrazol-3-amine fragment provides a structural rationale for target engagement. In contrast, generic pyrazole-3-amines lacking the 4-ethyl and 2,5-dimethyl substitution pattern would not recapitulate this binding pose. [3]

Fragment-Based Drug Discovery X-ray Crystallography Antifungal Target

Recommended Application Scenarios for N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine Hydrochloride Based on Differentiating Evidence


Fragment Growth Campaigns Targeting Fungal Cell Wall Biosynthesis Enzymes

The 2,5-dimethylpyrazol-3-amine core (as the 4-ethyl analog A1IIQ) has been crystallographically validated as a ligand for Aspergillus fumigatus UDP-GlcNAc pyrophosphorylase at 1.91 Å resolution (PDB 9G5Y) [1]. The full bis-pyrazole compound N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine extends this core with a second N-ethylpyrazole ring connected via a methylene bridge. This elaborated compound can be used in structure-guided fragment growing to probe adjacent binding pockets, with the crystallographic pose of the core fragment serving as a reference for SAR interpretation. The hydrochloride salt ensures solubility at the high concentrations (50–100 mM) typically required for fragment soaking or co-crystallization experiments.

Kinase Inhibitor SAR Studies Requiring Regiospecific Pyrazole Amine Scaffolds

Pyrazole-3-amines are a privileged scaffold in kinase inhibitor design, particularly as hinge-binding motifs [2]. The 2,5-dimethyl substitution pattern positions the N-methyl group adjacent to the amino linker, creating a distinct steric and electronic environment compared to the 1,5-dimethyl regioisomer. This regiospecificity is critical for SAR studies where subtle changes in hinge-binding geometry can affect kinase selectivity profiles. The bis-pyrazole architecture offers two hydrogen-bonding pyrazole rings, potentially engaging both hinge and back-pocket residues, unlike simple mono-pyrazole-3-amines.

Anti-Inflammatory Agent Development Leveraging Pyrazol-3-Amine Pharmacophore

Patent literature establishes pyrazol-3-amines as a compound class with anti-inflammatory activity (US Patent 4,803,216) [3]. The target compound incorporates both the pyrazol-3-amine motif and an additional N-ethylpyrazole moiety that may modulate COX or cytokine targets. The hydrochloride salt form enables direct formulation into aqueous vehicles for in vivo efficacy studies (e.g., rodent models of inflammation), avoiding the solubility limitations of the free base. The 2,5-dimethyl substitution differentiates this compound from simple 3-aminopyrazoles, potentially offering improved metabolic stability through steric shielding of the amine.

Coordination Chemistry and Metallodrug Design

Bis-pyrazole amines with methylene-bridged secondary amines can serve as N,N'-bidentate or N,N',N-tridentate ligands for transition metals. The regiospecific 2,5-dimethyl substitution influences the bite angle and donor properties of the pyrazole nitrogen atoms, which is critical for the geometry and stability of metal complexes. The hydrochloride salt provides a convenient, water-soluble starting material for complexation reactions in aqueous or mixed-solvent systems, avoiding the need for free-base liberation prior to metal coordination [1]. Related pyrazole-amine ligands have shown anticancer and antimalarial activities when coordinated to Pt(II) and Pd(II) [4], suggesting potential applications in metallodrug discovery.

Quote Request

Request a Quote for N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.